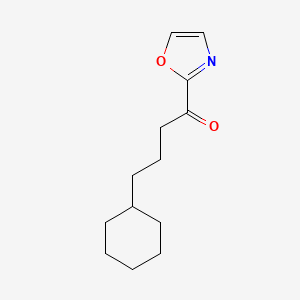

2-(4-Cyclohexylbutyryl)oxazole

Beschreibung

Significance of Oxazole (B20620) Derivatives as Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to many areas of science. wikipedia.org Among these, five-membered heterocyclic rings with nitrogen and oxygen atoms, such as oxazoles, are of significant interest in medicinal chemistry and materials science. tandfonline.commdpi.com The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is present in a wide array of natural products and synthetically developed molecules that exhibit a broad spectrum of biological activities. researchgate.netnih.gov

The significance of oxazole derivatives stems from their versatile chemical nature and their ability to interact with various biological targets. chemenu.commdpi.com The arrangement of heteroatoms in the oxazole ring allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition processes in biological systems. chemenu.com Oxazole-containing compounds have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. ontosight.ainumberanalytics.com In fact, over half of all FDA-approved drugs are reported to contain a heterocyclic ring system. wikipedia.org

The structural diversity of oxazole derivatives is vast, allowing for fine-tuning of their physical, chemical, and biological properties through the introduction of different substituents at various positions on the ring. researchgate.net This "tunability" makes them attractive scaffolds for the development of new therapeutic agents and functional materials. tandfonline.comresearchgate.net

Research Rationale and Scope of Investigation for Complex Oxazole Structures

The investigation of complex oxazole structures like the hypothetical "2-(4-Cyclohexylbutyryl)oxazole" is driven by the quest for novel molecules with unique properties and potential applications. The rationale for designing and synthesizing such complex structures is often rooted in the principles of medicinal chemistry and drug design, where specific structural features are incorporated to enhance biological activity, improve pharmacokinetic properties, or reduce toxicity.

The "this compound" structure combines several key features:

The Oxazole Core: As discussed, this provides a stable, aromatic platform with inherent biological relevance. tandfonline.comnumberanalytics.com

The 2-Acyl Group: The ketone functionality attached to the second position of the oxazole ring introduces a reactive site and a potential point for further chemical modification. The reactivity of ketones attached to heterocyclic rings is a subject of extensive study. acs.org

The scope of investigation for a new complex oxazole would typically involve several key stages:

Synthesis: Developing efficient and selective synthetic routes to the target molecule. This often involves exploring various known methods for oxazole ring formation and functionalization. organic-chemistry.orgsciencemadness.org

Structural Characterization: Unambiguously confirming the structure of the synthesized compound using a combination of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netmdpi.com

Physicochemical Property Evaluation: Determining key properties like melting point, boiling point, solubility, and lipophilicity (logP), which are crucial for understanding the compound's behavior in different environments.

Reactivity Studies: Investigating the chemical reactivity of the molecule, particularly at the functional groups, to understand its stability and potential for further derivatization.

Biological Screening: Assessing the compound's activity in various biological assays to identify any potential therapeutic applications. This could include screening for antimicrobial, anticancer, or other relevant activities. nih.govnih.gov

Given the absence of specific data for "this compound," the following sections will explore the likely synthetic pathways and expected properties based on the known chemistry of related oxazole derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12(13-14-9-10-16-13)8-4-7-11-5-2-1-3-6-11/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJRICOQWCVCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642052 | |

| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-08-5 | |

| Record name | 4-Cyclohexyl-1-(2-oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexyl-1-(1,3-oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Cyclohexylbutyryl Oxazole and Analogous Oxazole Derivatives

Established Strategies for Oxazole (B20620) Ring Construction

The classical methods for oxazole synthesis have been refined over decades and remain cornerstones of heterocyclic chemistry. These strategies offer diverse pathways to access a variety of substituted oxazoles.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a robust and widely employed method for the formation of oxazoles, involving the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones. chem-station.comorganic-chemistry.orgpharmaguideline.com This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid. tandfonline.comnih.gov

The mechanism commences with the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of the adjacent ketone then acts as a nucleophile, attacking the protonated amide carbonyl to form a five-membered cyclic intermediate, an oxazoline (B21484) derivative. Subsequent dehydration of this intermediate under the acidic conditions yields the aromatic oxazole ring. tandfonline.com The choice of cyclodehydrating agent can significantly impact the reaction yield, with polyphosphoric acid often providing better results than traditional mineral acids like sulfuric acid or phosphorus pentachloride. tandfonline.com

The Robinson-Gabriel synthesis is particularly valuable for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. rsc.org The substituents on the final oxazole ring are determined by the R groups of the starting 2-acylamino ketone.

| Starting Material | Reagents | Product | Substitution Pattern |

| 2-Acylamino ketone | H₂SO₄, PPA, POCl₃ | Oxazole | 2,5-disubstituted or 2,4,5-trisubstituted |

Fischer Oxazole Synthesis and its Scope

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride in dry ether. tandfonline.comCurrent time information in Charlotte, NC, US.wikipedia.org

The reaction mechanism is initiated by the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, where the nitrogen atom of the iminochloride attacks the carbonyl carbon of the aldehyde. A subsequent intramolecular cyclization and elimination of water lead to the formation of the oxazole ring. Current time information in Charlotte, NC, US. The reactants are typically used in equimolar amounts, and the synthesis is most commonly applied to aromatic cyanohydrins and aldehydes. tandfonline.comCurrent time information in Charlotte, NC, US.

A classic example of this synthesis is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to yield 2,5-diphenyloxazole. rsc.org The scope of the Fischer synthesis, while traditionally focused on aromatic substrates, has been extended to include some aliphatic starting materials. Current time information in Charlotte, NC, US.

| Reactant 1 | Reactant 2 | Catalyst | Product | Substitution Pattern |

| Cyanohydrin | Aldehyde | Anhydrous HCl | Oxazole | 2,5-disubstituted |

Van Leusen Oxazole Synthesis utilizing Tosylmethyl Isocyanides (TosMICs)

The Van Leusen oxazole synthesis is a highly versatile and widely adopted method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring from aldehydes. nih.govyoutube.comwikipedia.org This reaction proceeds under basic conditions and offers a pathway to 5-substituted oxazoles. tandfonline.comyoutube.com

The mechanism involves the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base, such as potassium carbonate, to form a nucleophilic carbanion. nih.gov This carbanion then adds to the carbonyl group of an aldehyde, forming an alkoxide intermediate. Intramolecular cyclization occurs through the attack of the alkoxide on the isocyanide carbon, leading to a 5-membered oxazoline intermediate. The final step is the elimination of the tosyl group (p-toluenesulfinic acid) to afford the aromatic 5-substituted oxazole. nih.govyoutube.comwikipedia.org

A significant advantage of the Van Leusen synthesis is its ability to be performed as a one-pot reaction under mild conditions. youtube.com The scope of the reaction is broad, accommodating a wide range of aldehydes. Furthermore, by employing a modified approach involving the alkylation of the intermediate, 4,5-disubstituted oxazoles can also be synthesized. youtube.com

| Reactant 1 | Reactant 2 | Base | Product | Substitution Pattern |

| Aldehyde | TosMIC | K₂CO₃, etc. | Oxazole | 5-substituted or 4,5-disubstituted |

Bredereck Reaction for 2,4-Disubstituted Oxazoles

The Bredereck reaction provides a valuable route for the synthesis of 2,4-disubstituted oxazoles. This method involves the reaction of α-haloketones with amides. The reaction conditions and the nature of the starting materials determine the substitution pattern of the resulting oxazole.

The mechanism is thought to proceed through the initial N-alkylation of the amide by the α-haloketone to form an N-(2-oxoalkyl)amide intermediate. This intermediate then undergoes intramolecular cyclization, where the enol or enolate form of the ketone attacks the amide carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the 2,4-disubstituted oxazole. The substituents at the 2- and 4-positions of the oxazole are derived from the amide and the α-haloketone, respectively.

This method is particularly useful for accessing oxazoles with specific substitution patterns that may be difficult to obtain through other synthetic routes.

| Reactant 1 | Reactant 2 | Product | Substitution Pattern |

| α-Haloketone | Amide | Oxazole | 2,4-disubstituted |

Cornforth Oxazole Synthesis for 4-Carboxy Derivatives

The work of Sir John Cornforth has significantly contributed to oxazole chemistry. While widely known for the Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles, his research also encompassed the synthesis of oxazoles with carboxylic acid functionalities.

A notable synthesis developed by Cornforth and his wife involves the preparation of ethyl 4-methyloxazole-5-carboxylates by heating ethyl α-chloroacetoacetate with an ammonium (B1175870) salt in its corresponding carboxylic acid. This method provides a route to oxazoles with a carboxyl group at the 5-position. The resulting ester can then be hydrolyzed to the carboxylic acid.

It is important to distinguish this synthetic method from the Cornforth rearrangement, which involves the reorganization of an already formed oxazole ring. The rearrangement proceeds through a thermal pericyclic ring-opening to a nitrile ylide intermediate, which then re-closes to form an isomeric oxazole. chem-station.com This rearrangement is particularly efficient for oxazoles with a carbonyl group at the 4-position. chem-station.com

| Starting Material | Reagents | Product | Key Feature |

| Ethyl α-chloroacetoacetate | Ammonium salt, Carboxylic acid | Ethyl 4-methyloxazole-5-carboxylate | Synthesis of 5-carboxy derivatives |

| 4-Acyloxazole | Heat | Isomeric Oxazole | Rearrangement of existing oxazole |

Davidson Cyclization Approaches

The Davidson cyclization is a method for the synthesis of substituted oxazoles from O-acylacyloins (α-acyloxy ketones). This reaction is typically carried out using ammonium acetate (B1210297) in acetic acid.

The proposed mechanism begins with the reaction of the O-acylacyloin with ammonium acetate. The ammonia (B1221849) acts as a nitrogen source, leading to the formation of an imine intermediate. Tautomerization and subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the imine carbon, forms a cyclic intermediate. The final steps involve the elimination of two molecules of water to yield the aromatic oxazole ring.

This approach offers a straightforward route to trisubstituted oxazoles, with the substituents being determined by the structure of the starting O-acylacyloin.

| Starting Material | Reagents | Product | Substitution Pattern |

| O-Acylacyloin | Ammonium acetate, Acetic acid | Oxazole | Trisubstituted |

Catalytic Approaches for Efficient Oxazole Formation

The oxazole ring is a fundamental structural motif in numerous biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic methodologies for the construction of substituted oxazoles is a significant focus in organic chemistry. Modern catalytic approaches have largely supplanted classical methods, offering milder reaction conditions, improved yields, and greater functional group tolerance. This section details advanced catalytic strategies employing palladium, copper, nickel, and gold for the synthesis of oxazoles, analogous to the formation of 2-(4-Cyclohexylbutyryl)oxazole.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis stands as a cornerstone in modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. In the realm of oxazole synthesis, palladium-catalyzed reactions have been instrumental in developing methods for both the formation of the heterocyclic core and its subsequent functionalization.

Sequential C-N/C-O Bond Formations

A highly efficient strategy for constructing the oxazole ring involves the palladium(II)-catalyzed sequential formation of C-N and C-O bonds from simple, readily available starting materials. One such method allows for the synthesis of oxazole derivatives from amides and ketones via an sp² C-H activation pathway. organic-chemistry.orgnih.gov This one-step process is believed to proceed through an initial C-N bond formation, followed by a C-O bond formation to close the ring. nih.gov The reaction typically utilizes palladium acetate as the catalyst, in conjunction with an oxidant like potassium persulfate (K₂S₂O₈) and a promoter such as copper(II) bromide (CuBr₂). organic-chemistry.org This methodology demonstrates broad substrate scope, successfully converting various electron-donating and halogen-substituted benzamides, as well as a range of ketones, into the corresponding oxazoles in moderate to excellent yields. organic-chemistry.org

Another innovative approach involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization. rsc.orgnih.gov This process is thought to proceed through a sequence of C-N and C-O bond formations, with the notable feature of using water as the oxygen atom source for the oxazole ring. rsc.orgnih.gov This reaction results in the formation of trisubstituted oxazoles, removing four hydrogen atoms in the process. nih.gov

| Catalyst System | Starting Materials | Key Features | Yields |

| Pd(OAc)₂ / K₂S₂O₈ / CuBr₂ | Amides and Ketones | One-step sp² C-H activation; sequential C-N/C-O bond formation. organic-chemistry.orgnih.gov | Up to 86% organic-chemistry.org |

| Pd-catalyst / Cu-mediator | (Not specified) | Cascade oxidative cyclization; uses H₂O as the oxygen source. rsc.orgnih.gov | (Not specified) |

Regioselective Direct Arylation of Oxazoles

Direct C-H arylation has emerged as a powerful and atom-economical method for functionalizing heterocyclic compounds. For the oxazole core, palladium catalysis enables highly regioselective arylation at either the C-2 or C-5 position, a critical capability for creating diverse molecular libraries. nih.govacs.orgresearchgate.net The regiochemical outcome of the arylation can be effectively controlled by the choice of solvent and phosphine (B1218219) ligand. nih.govacs.org

Specifically, C-5 arylation is favored when using polar solvents with certain phosphine ligands. nih.govacs.org Conversely, employing nonpolar solvents and a different set of phosphine ligands, such as RuPhos, directs the arylation to the C-2 position with high selectivity (>100:1). acs.org These complementary methods are applicable to a wide array of aryl and heteroaryl electrophiles, including bromides, chlorides, and triflates, providing a versatile tool for synthesizing complex oxazole-containing molecules. nih.govacs.org This represents the first general methodology for the C-5 selective arylation of the parent oxazole, a significant advancement for medicinal chemistry applications. nih.govacs.org

| Position | Catalyst System | Solvent | Arylating Agents | Selectivity |

| C-2 | Pd catalyst / RuPhos (ligand) | Nonpolar | Aryl bromides, chlorides, triflates nih.govacs.org | >100:1 acs.org |

| C-5 | Pd catalyst / specific phosphines | Polar | Aryl bromides, chlorides, triflates nih.govacs.org | High nih.govacs.org |

Copper-Catalyzed Synthesis from Various Precursors

Copper catalysis offers an economical and sustainable alternative to palladium for the synthesis of heterocyclic compounds. A highly efficient method for preparing polysubstituted oxazoles has been developed utilizing a copper-catalyzed tandem oxidative cyclization. acs.org This approach allows for the formation of the desired products from readily available starting materials under mild reaction conditions, presenting an attractive alternative to traditional synthetic routes. acs.org

Another versatile copper-catalyzed method involves a multicomponent reaction of benzoin, various carboxylic acids, and ammonium acetate. jsynthchem.com This process is particularly effective when carried out in water using a heterogeneous and reusable copper ferrite (B1171679) (CuFe₂O₄) nanocatalyst. jsynthchem.com The reaction demonstrates that aromatic acids bearing electron-donating groups tend to react faster and produce higher yields. A key advantage of this method is the straightforward product isolation, which can often be achieved by simple filtration after adding water to the reaction mixture. jsynthchem.com

| Catalyst | Starting Materials | Key Features |

| Copper Catalyst | β-Diketones and Amines (precursors) | Tandem oxidative cyclization; mild conditions. acs.org |

| CuFe₂O₄ Nanoparticles | Benzoin, Carboxylic Acids, Ammonium Acetate | Heterogeneous, reusable catalyst; aqueous solvent; simple product isolation. jsynthchem.com |

Nickel-Catalyzed Coupling Reactions in Oxazole Synthesis

Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. An effective method for the synthesis of 2-substituted and unsymmetrical 2,5-disubstituted oxazoles employs a nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents. nih.govacs.orgacs.org This C-S activation strategy offers considerable advantages over previous methods and complements traditional cyclodehydration approaches. nih.govacs.org While alkylzinc halides can be used, they generally result in lower yields. acs.org

Further expanding the utility of nickel catalysis, the coupling of azoles with aromatic nitriles has been developed. nih.gov This reaction proceeds via C-H activation and is promoted by the addition of triphenylborane (B1294497) (BPh₃). The nickel-catalyzed process is notably more efficient and faster than the non-catalyzed background reaction. nih.gov This method broadens the scope of electrophiles available for direct arylation, offering a valuable tool for synthesizing complex biaryl structures containing an oxazole moiety. nih.gov

| Catalyst System | Coupling Partners | Product Type | Key Features |

| NiCl₂(PPh₃)₂ | 2-Methylthio-oxazole and Organozinc reagents | 2-Substituted and 2,5-disubstituted oxazoles | C-S bond activation; complementary to cyclodehydration methods. nih.govacs.org |

| Ni(COD)₂ / dcype / BPh₃ | Azoles and Aromatic Nitriles | Arylated azoles | C-H activation; expands the scope of electrophiles for direct arylation. nih.gov |

Gold Catalysis in the Synthesis of Oxazole Ketones

Gold catalysis has emerged as a unique and powerful tool for activating alkynes and facilitating novel cyclization reactions. One notable application is the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.orgfigshare.com This transformation proceeds through a gold-catalyzed intramolecular cyclization, which involves the formation of a vinyl-gold intermediate. organic-chemistry.org The reaction is facilitated by an oxidant, such as 4-MeO-TEMPO, and a radical source. organic-chemistry.org This method is characterized by its mild reaction conditions and excellent functional group compatibility, providing good yields of the desired ketone products. organic-chemistry.orgfigshare.com

Another innovative gold-catalyzed approach enables the synthesis of 2,5-disubstituted oxazoles through an intermolecular [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant like 8-methylquinoline (B175542) N-oxide. organic-chemistry.org This method avoids the use of hazardous α-diazoketones by substituting them with stable and readily available terminal alkynes. The reaction proceeds efficiently under mild conditions, exhibits a broad substrate scope, and demonstrates excellent tolerance for various functional groups. organic-chemistry.org

| Catalyst | Starting Materials | Product Type | Key Features | Yields |

| Ph₃PAuCl | Internal N-propargylamides | 5-Oxazole ketones | Radical-involved intramolecular cyclization; mild conditions. organic-chemistry.org | Up to 85% organic-chemistry.org |

| Au(PPh₃)NTf₂ | Terminal alkynes, Nitriles, Oxidant | 2,5-Disubstituted oxazoles | Intermolecular [2+2+1] annulation; avoids hazardous reagents. organic-chemistry.org | High |

Green Chemistry and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes for heterocyclic compounds like oxazoles. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

The development of metal-free synthetic methods is a significant goal in green chemistry to avoid the toxicity and cost associated with transition metals. A notable metal-free approach for the synthesis of highly substituted oxazoles involves a [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source. acs.org This method utilizes iodosobenzene (B1197198) (PhIO) in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH) to achieve the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org The reaction is proposed to proceed through the in situ generation of a hypervalent iodine species that activates the alkyne, followed by a Ritter-type reaction with the nitrile and subsequent cyclization. This methodology has been successfully applied to the synthesis of a nonsteroidal anti-inflammatory drug, demonstrating its practical utility. acs.org

A distinct metal-free strategy involves the C–O bond cleavage of an ester using amines. This one-pot synthesis of substituted oxazoles combines C–O bond cleavage with C–N and C–O bond formation, accommodating a wide array of functional groups and substrates under environmentally benign conditions. rsc.org

| Reactant 1 | Reactant 2 | Oxygen Source | Catalyst/Reagent | Product | Ref |

| Alkyne | Nitrile | PhIO | TfOH or Tf₂NH | 2,4- or 2,4,5-substituted oxazole | acs.org |

| Ester | Amine | - | Metal-free conditions | Substituted oxazole | rsc.org |

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions to proceed under mild conditions with high efficiency. A practical method for the synthesis of substituted oxazoles utilizes readily available α-bromoketones and benzylamines at room temperature. acs.orgnih.gov This process employs a ruthenium-based photocatalyst, [Ru(bpy)₃]Cl₂, which, upon irradiation with visible light, initiates a single-electron transfer process. acs.orgnih.govresearchgate.netsemanticscholar.org This leads to the formation of radical intermediates that subsequently cyclize to form the oxazole ring. The utility of this protocol has been demonstrated in the synthesis of the natural product texaline. acs.orgnih.gov

Another visible-light-mediated approach employs eosin (B541160) Y as a catalyst for the synthesis of oxazoles from benzil (B1666583) and primary amines. researchgate.net This method provides a green and environmentally benign route to a variety of substituted oxazole-2-amines under mild reaction conditions. researchgate.net

| Reactants | Catalyst | Light Source | Key Features | Product | Ref |

| α-Bromoketones, Benzylamines | [Ru(bpy)₃]Cl₂ | Visible Light | Mild conditions, synthesis of texaline | Substituted oxazoles | acs.orgnih.gov |

| Benzil, Primary amines | Eosin Y | Visible Light | Green synthesis, access to oxazole-2-amines | Substituted oxazole-2-amines | researchgate.net |

Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, improve yields, and enhance reaction selectivity. A one-pot microwave-assisted [3 + 2] cycloaddition reaction of substituted aryl-aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) provides an efficient route to 5-substituted oxazoles. acs.orgnih.gov The reaction conditions, particularly the amount of base (K₃PO₄), can be controlled to selectively yield either 4,5-disubstituted oxazolines or 5-substituted oxazoles. acs.orgnih.gov This methodology is characterized by its operational simplicity, use of inexpensive starting materials, and non-chromatographic purification. acs.orgnih.gov The scalability of this protocol has been demonstrated through gram-scale synthesis. acs.orgnih.gov

| Aldehyde | Isocyanide | Base | Solvent | Conditions | Product | Yield | Ref |

| Benzaldehyde | TosMIC | K₃PO₄ (2 equiv) | Isopropanol | Microwave (350 W, 65 °C, 8 min) | 5-Phenyl oxazole | 96% | acs.orgnih.gov |

Multicomponent and One-Pot Strategies for Oxazole Diversity

Multicomponent reactions (MCRs) and one-pot syntheses are highly convergent and atom-economical strategies for the construction of complex molecules from simple starting materials in a single synthetic operation. exlibrisgroup.com These approaches are particularly valuable for generating libraries of structurally diverse oxazole derivatives for drug discovery and materials science applications.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, offer an elegant and efficient pathway to complex structures. A notable example is the copper-catalyzed tandem oxidative cyclization for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. researchgate.net Another approach involves a palladium-catalyzed and copper-mediated cascade oxidative cyclization, which is thought to proceed through the sequential formation of C–N and C–O bonds. rsc.org In this process, water serves as the oxygen atom source, and four hydrogen atoms are removed. rsc.org

A metal-free alternative involves a t-BuOOH/I₂-mediated domino oxidative cyclization of readily available starting materials under mild conditions, leading to a variety of polysubstituted oxazoles. organic-chemistry.org Similarly, an iodine-catalyzed tandem oxidative cyclization using common commercial aromatic aldehydes as substrates has been shown to have excellent functional group compatibility. organic-chemistry.org

| Catalyst System | Key Features | Starting Materials | Product | Ref |

| Copper-catalyzed | Mild conditions | Readily available | Polysubstituted oxazoles | researchgate.net |

| Pd-catalyzed/Cu-mediated | Water as oxygen source | Not specified | Trisubstituted oxazoles | rsc.org |

| t-BuOOH/I₂-mediated | Metal-free, mild conditions | Readily available | Polysubstituted oxazoles | organic-chemistry.org |

| Iodine-catalyzed | Excellent functional group compatibility | Aromatic aldehydes | 2,5-Disubstituted oxazoles | organic-chemistry.org |

The direct transformation of carboxylic acids into oxazoles represents a highly desirable and efficient synthetic strategy due to the wide availability and stability of carboxylic acids. A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stoichiometric amount of a stable triflylpyridinium reagent. acs.org This transformation proceeds through the in situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates or tosylmethyl isocyanide. acs.org The reaction exhibits a broad substrate scope with good functional group tolerance and has been successfully applied to gram-scale synthesis and late-stage functionalization of bioactive compounds. acs.org

| Carboxylic Acid | Isocyanide | Activating Reagent | Key Intermediate | Product | Ref |

| Various | Isocyanoacetates, TosMIC | Triflylpyridinium reagent | Acylpyridinium salt | 4,5-Disubstituted oxazoles | acs.org |

Stereoselective Synthesis of Chiral Oxazole Systems

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. For oxazole derivatives, introducing chirality can be achieved through several strategic approaches, including the use of chiral catalysts, the incorporation of chiral auxiliaries, or by starting from enantiomerically pure precursors derived from the chiral pool. These methods are crucial for controlling the three-dimensional arrangement of atoms, which in turn dictates the biological activity and physical properties of the molecule.

A primary strategy for inducing chirality in systems analogous to this compound involves the asymmetric functionalization of a pre-existing prochiral substrate. One of the most powerful versions of this approach is the catalytic asymmetric α-alkylation of carbonyl compounds. While direct catalytic asymmetric α-alkylation of simple esters or ketones can be challenging, the use of activated carboxylic acid derivatives, such as 2-acylimidazoles, has proven highly effective. These compounds serve as excellent surrogates for 2-acyl-oxazoles due to their similar electronic properties and ability to chelate metal catalysts.

Research has demonstrated that a copper(I) complex, chiralized by a sophisticated bisphosphine ligand like (R)-DTBM-SEGPHOS, can catalyze the α-alkylation of 2-acylimidazoles with a variety of alkyl electrophiles. nih.gov This method is distinguished by its operational simplicity, broad functional group tolerance, and consistently high levels of enantioselectivity. nih.gov The reaction proceeds via the formation of a stabilized copper(I) enolate, whose subsequent reaction is effectively directed by the chiral environment of the ligand. The versatility of this protocol has been showcased through its application in the formal asymmetric synthesis of AZD2716, a potent inhibitor of secreted phospholipase A2. nih.gov This methodology provides a direct blueprint for the stereoselective synthesis of chiral 2-acyl-oxazoles.

Another established methodology relies on the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical course of a reaction. Evans' oxazolidinones are exemplary in this regard. For instance, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones can undergo highly diastereoselective enolate alkylation. rsc.org The steric bulk of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus creating a new stereocenter with high fidelity. Subsequent removal of the auxiliary, often under mild reductive conditions, yields the chiral product, such as an α-substituted aldehyde, without compromising its stereochemical integrity. rsc.org This aldehyde can then be further elaborated to the desired ketone and incorporated into the oxazole ring.

Furthermore, the synthesis of chiral oxazoles can be achieved by starting with enantiopure building blocks, a strategy known as chiral pool synthesis. uvic.caelsevierpure.com Naturally occurring amino acids, for example, provide a readily available source of chirality. nih.gov They can be converted into chiral β-amino alcohols, which are key precursors for the synthesis of chiral 2-oxazolines. nih.gov The oxazoline ring is typically formed via cyclodehydration, a reaction that often proceeds with high stereospecificity. The resulting chiral oxazoline can then be oxidized to the corresponding oxazole, transferring the original chirality of the amino acid to the final product. This two-step sequence is a robust and widely used method for accessing chiral oxazole systems. nih.gov

The development of novel chiral ligands remains a vibrant area of research, continually expanding the toolkit for asymmetric catalysis. Planar-chiral ligands based on [2.2]paracyclophane, for example, have been successfully applied in nickel-catalyzed asymmetric reductions, achieving excellent yields and enantiomeric excesses up to 99%. nih.gov Similarly, light-promoted copper-catalyzed reactions using carbazole-based bisoxazoline (CbzBox) ligands enable the asymmetric alkylation of azoles, demonstrating the power of combining photocatalysis with chiral transition metal catalysis. elsevierpure.com These advanced catalytic systems offer powerful alternatives for the synthesis of complex chiral oxazole derivatives.

The following table summarizes key findings from a highly analogous copper-catalyzed asymmetric α-alkylation of 2-acylimidazoles, which serves as a model for the stereoselective synthesis of chiral 2-acyl-oxazoles.

| Entry | Electrophile (Alkylating Agent) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1 | Allyl bromide | α-Allyl-2-acylimidazole derivative | 88 | 96 | nih.gov |

| 2 | Cinnamyl bromide | α-Cinnamyl-2-acylimidazole derivative | 95 | 98 | nih.gov |

| 3 | Benzyl bromide | α-Benzyl-2-acylimidazole derivative | 91 | 96 | nih.gov |

| 4 | 4-Methoxybenzyl bromide | α-(4-Methoxybenzyl)-2-acylimidazole derivative | 89 | 98 | nih.gov |

| 5 | Propargyl bromide | α-Propargyl-2-acylimidazole derivative | 82 | 95 | nih.gov |

| 6 | Ethyl 2-nitrobenzenesulfonate | α-Ethyl-2-acylimidazole derivative | 85 | 93 | nih.gov |

Chemical Reactivity and Transformations of the Oxazole Nucleus

Cycloaddition Reactions, including Diels-Alder as 2-Azadiene Components

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, a property conferred by the furan-like oxygen atom. pharmaguideline.comnumberanalytics.comresearchgate.net This reactivity has been extensively used in organic synthesis to create highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netresearchgate.net The oxazole (B20620) typically reacts across the C2 and C5 positions with a dienophile. pharmaguideline.com The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (like a nitrile from the C2-N3 bond cleavage) to yield the final aromatic product. nih.gov

The efficiency of these cycloaddition reactions is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com Conversely, electron-withdrawing groups, such as the acyl group in 2-(4-cyclohexylbutyryl)oxazole, can decrease the reactivity of the oxazole as a diene. However, the reaction can be facilitated by using Lewis acids or by activating the nitrogen atom. nih.govacs.org The reaction of an oxazole with an alkene can lead to a pyridine derivative, while reaction with an alkyne can produce a furan. wikipedia.orgresearchgate.net The intramolecular version of the oxazole Diels-Alder (IMDAO) reaction is a powerful tool for constructing complex molecular architectures found in natural products. thieme-connect.com

| Reactant Type | Initial Adduct | Final Product | Key Influencing Factors |

|---|---|---|---|

| Alkene (Dienophile) | Bicyclic oxa-aza intermediate wikipedia.org | Pyridine derivative wikipedia.orgresearchgate.net | Electron-donating groups on oxazole enhance reactivity. pharmaguideline.com Lewis acid catalysis can promote the reaction. nih.govthieme-connect.com |

| Alkyne (Dienophile) | Bicyclic oxa-aza intermediate | Furan derivative researchgate.net | Provides a route to highly substituted furans. |

| Heterodienophiles | Varies | Other heterocyclic systems researchgate.net | Expands the synthetic utility of oxazole cycloadditions. |

Oxidation and Reduction Pathways of Oxazole Derivatives

The oxazole ring is susceptible to both oxidation and reduction, which often lead to ring-opening or transformation into other heterocyclic systems.

Oxidation: Oxazole rings can be readily oxidized, often resulting in ring cleavage. pharmaguideline.comtandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. wikipedia.org Substituted oxazoles can also form N-oxides. pharmaguideline.com The presence of the 2-(4-cyclohexylbutyryl) group, particularly the carbonyl functionality, might influence the outcome of oxidation reactions, potentially leading to complex product mixtures. Hydrogen peroxide, however, generally does not affect the oxazole ring. pharmaguideline.com

Reduction: Reduction of the oxazole nucleus can lead to either ring-opened products or the formation of oxazolines (dihydrooxazoles). tandfonline.com Catalytic hydrogenation or the use of reducing agents like nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause reductive cleavage of the ring. tandfonline.com Polarographic reduction in protic solvents has been shown to occur at the C2 position of the oxazole ring. tandfonline.com The carbonyl group of the 2-(4-cyclohexylbutyryl) substituent is also susceptible to reduction, which could be achieved selectively under appropriate conditions to yield the corresponding alcohol without affecting the oxazole ring, or both moieties could be reduced under harsher conditions.

C-H Bond Activation and Functionalization Strategies

Direct C-H bond activation has emerged as a powerful strategy for the functionalization of heterocycles, including oxazoles, bypassing the need for pre-functionalized substrates. organic-chemistry.orgrsc.org This methodology allows for the direct formation of carbon-carbon or carbon-heteroatom bonds.

For oxazoles, C-H functionalization is most commonly achieved at the electron-deficient C2 position, which possesses the most acidic proton. tandfonline.comorganic-chemistry.org Palladium-catalyzed direct arylation and alkenylation at the C2 position of oxazoles have been successfully developed, tolerating a wide range of functional groups. organic-chemistry.org These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, a base, and an aryl or alkenyl halide. organic-chemistry.org This approach provides a direct route to 2-aryl or 2-vinyl oxazoles. It is also possible to achieve selective functionalization at the C4 and C5 positions by combining different synthetic strategies. organic-chemistry.org Given the acidity of the C2-H, this position in an unsubstituted oxazole is the primary site for metallation and subsequent functionalization. pharmaguideline.comorganic-chemistry.org Radical C-H arylation at the C2 position has also been reported using aryl iodides. acs.org

| Position | Reaction Type | Catalyst/Reagents | Product |

|---|---|---|---|

| C2 | Direct Arylation/Alkenylation | Pd(PPh₃)₄, t-BuOLi, Dioxane organic-chemistry.org | 2-Aryl/Alkenyl-oxazoles organic-chemistry.org |

| C2 | Radical Arylation | Cs₂CO₃, dppf, Aryl Iodide acs.org | 2-Aryloxazoles acs.org |

| C2, C4, C5 | Sequential Arylation | Combination of methods organic-chemistry.org | Triarylated oxazoles organic-chemistry.org |

| sp³ C-H | Oxidative Cascade Reaction | Organocatalytic, metal-free nih.govrsc.org | Substituted oxazoles nih.govrsc.org |

Nucleophilic Reactivity and Ring-Opening Pathways

The oxazole ring is generally resistant to direct nucleophilic substitution. pharmaguideline.com However, the reactivity towards nucleophiles is highly dependent on the position and the presence of substituents. The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when an electron-withdrawing group is present at C4 or a good leaving group is at C2. pharmaguideline.com

While direct substitution is rare, nucleophilic attack on the oxazole ring often leads to ring cleavage. pharmaguideline.com For example, deprotonation at the C2 position with a strong base like organolithium reagents can lead to a metallated species that exists in equilibrium with a ring-opened isonitrile, which can be trapped. cutm.ac.inwikipedia.orgpharmaguideline.com The presence of the 2-(4-cyclohexylbutyryl) group makes the C2 position part of a ketone, not a C-H bond, thus preventing direct deprotonation at this site. However, the carbonyl carbon itself becomes a prime site for nucleophilic attack.

Nucleophilic attack on the oxazole ring can also induce transformations into other heterocyclic systems. For instance, treatment with ammonia (B1221849) or formamide (B127407) can cleave the ring, which then recyclizes to form an imidazole. pharmaguideline.com Similarly, the related oxazoline (B21484) ring is known to undergo nucleophilic ring-opening with amines to produce substituted ethylenediamines. acs.org Although less common for the aromatic oxazole, strong nucleophiles under forcing conditions can promote ring-opening.

Theoretical and Computational Investigations of Oxazole Systems, Including 2 4 Cyclohexylbutyryl Oxazole

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental molecular and electronic characteristics of oxazole (B20620) derivatives. irjweb.com These methods allow for the prediction of optimized geometries, electronic orbital distributions, and electrostatic potential surfaces, which are crucial for understanding their chemical behavior.

Density Functional Theory (DFT) Analyses of Oxazole Derivatives

Density Functional Theory (DFT) has become a popular and effective method for investigating the structural and electronic properties of organic molecules, including oxazole derivatives. irjweb.comirjweb.com The B3LYP functional, combined with basis sets like 6-311G++(d,p), is frequently employed to perform these calculations. irjweb.comirjweb.com Such studies can predict the optimized molecular geometry, bond lengths, and bond angles of oxazole derivatives with a high degree of accuracy. For instance, in one study on an oxazole derivative, the bond angles of the oxazole ring, specifically N15–C16–O12 and O12–C13–C14, were calculated to be 114.1° and 107.4°, respectively. irjweb.com These theoretical calculations provide a detailed three-dimensional picture of the molecule's structure, which is fundamental to understanding its interactions and reactivity.

DFT calculations are also used to determine various electronic properties that dictate the chemical nature of the molecule. These include parameters like chemical potential, global chemical hardness, and the electrophilicity index, which collectively reveal the reactivity of the compound. irjweb.com

HOMO-LUMO Energy Profiling and Molecular Orbital Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govchemrxiv.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability, as less energy is required for electronic excitation. nih.govchemrxiv.org For example, a study on an oxazole derivative reported a HOMO-LUMO energy gap of 4.8435 eV, suggesting a high degree of reactivity. irjweb.com In another analysis, the HOMO-LUMO gap of oxazole was found to be 6.957 eV, indicating greater stability compared to benzene (B151609) and furan (B31954). nih.gov The distribution of electron density in these frontier orbitals can identify the most probable sites for electrophilic and nucleophilic attack. For oxazole, the electron density in the HOMO is concentrated around the C1=C2 and C4=N5 double bonds, while the LUMO density is centered on the C2, O3, and C4 atoms and the C1-N5 bond. nih.gov

Below is a table summarizing HOMO-LUMO energy data for a representative oxazole derivative from a computational study:

| Parameter | Energy (eV) |

| EHOMO | -5.6518 |

| ELUMO | -0.8083 |

| HOMO-LUMO Gap (ΔE) | 4.8435 |

This data is for a specific N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative and serves as an illustrative example. irjweb.com

Evaluation of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. jksus.org The MEP map displays regions of varying electrostatic potential on the electron density surface. jksus.org

Typically, regions of negative potential (colored red to yellow) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. jksus.org Conversely, areas of positive potential (colored blue) indicate electron-deficient regions and are prone to nucleophilic attack. jksus.org For oxazole derivatives, the negative potential is often located around the oxygen and nitrogen atoms of the oxazole ring, highlighting these as potential sites for interaction with electrophiles. jksus.org The MEP analysis provides a visual representation of the molecule's reactivity landscape, complementing the insights gained from HOMO-LUMO analysis.

Computational Studies of Reaction Mechanisms and Transition States in Oxazole Synthesis

Computational chemistry plays a crucial role in elucidating the intricate details of chemical reactions, including the synthesis of oxazoles. Theoretical studies can map out the entire reaction pathway, identify intermediate structures, and calculate the activation energies of transition states. acs.org This information is invaluable for understanding reaction kinetics and optimizing synthetic procedures.

Aromaticity Analysis and its Influence on Reactivity and Stability

The aromaticity of the oxazole ring is a key determinant of its stability and reactivity. While oxazole possesses a sextet of π-electrons, its aromatic character is considered to be less pronounced than that of thiazole, a related heterocycle. taylorandfrancis.comwikipedia.org This reduced aromaticity contributes to a greater dienic character in oxazole. taylorandfrancis.com

Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the uniformity of bond lengths. herts.ac.uk Theoretical analyses have shown that the N-O dipole in arene-fused 1,2-oxazole N-oxides can distort the ring geometry, leading to a reduction in π-electron delocalization and, consequently, a decrease in aromaticity. herts.ac.uk The nature and position of substituents on the oxazole ring can further modulate its aromatic character, thereby influencing its reactivity towards electrophiles and nucleophiles. numberanalytics.com

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling is a powerful approach for establishing structure-reactivity and structure-property relationships in a series of related compounds like oxazole derivatives. researchgate.netrsc.org By systematically varying the substituents on the oxazole core and calculating various molecular descriptors, it is possible to build predictive models that correlate molecular structure with chemical reactivity or biological activity. nih.gov

Quantum chemical calculations can provide a range of descriptors, including electronic properties (HOMO-LUMO energies, dipole moment), steric parameters, and lipophilicity. researchgate.net These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) studies to understand how specific structural features influence a particular property. For instance, the presence of electron-donating or electron-withdrawing groups on the oxazole ring can significantly alter its electronic properties and, therefore, its reactivity in a predictable manner. numberanalytics.com Such computational models are invaluable in the rational design of new oxazole derivatives with desired chemical or pharmacological properties.

Advanced Spectroscopic and Crystallographic Characterization of Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like 2-(4-Cyclohexylbutyryl)oxazole, ¹H and ¹³C NMR would be the primary techniques used to confirm its covalent framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the oxazole (B20620) ring, the cyclohexyl group, and the butyryl chain. The chemical shifts (δ) of the oxazole protons would provide information about the electronic environment of the heterocyclic ring. The integration of the signals would correspond to the number of protons in each environment, and the coupling patterns (multiplicity) would reveal the connectivity of adjacent, non-equivalent protons.

Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbon atoms in the oxazole ring would be characteristic of this class of heterocycles. The carbonyl carbon of the butyryl group would appear at a significantly downfield shift.

Without experimental data, a specific data table cannot be generated.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the confirmation of its chemical formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would be expected to undergo characteristic fragmentation pathways under electron ionization (EI) or other ionization methods. Analysis of the resulting fragment ions would help to piece together the different components of the molecule, such as the cyclohexyl and oxazole moieties.

A data table for the mass spectrometry of this compound cannot be compiled due to the lack of available experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the butyryl chain, typically in the region of 1650-1800 cm⁻¹.

The C=N and C-O stretching vibrations of the oxazole ring would also produce distinct peaks in the fingerprint region of the spectrum. The C-H stretching vibrations of the cyclohexyl and butyryl aliphatic chains would be observed in the 2850-3000 cm⁻¹ region.

As no experimental IR spectrum for this compound is available, a data table of its characteristic absorption bands cannot be provided.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

This method would also determine the absolute configuration of any stereocenters if the molecule crystallizes in a chiral space group. The resulting crystallographic data would include unit cell dimensions, space group, and atomic coordinates.

However, there are no published X-ray crystallographic studies for this compound, and therefore, no crystallographic data can be presented.

Broader Applications and Emerging Research Directions in Oxazole Chemistry

Role of Oxazole (B20620) Moieties as Privileged Building Blocks in Organic Synthesis

Oxazole moieties are considered privileged building blocks in organic synthesis due to their combination of stability, versatile reactivity, and established presence in biologically active compounds. rsc.orgnih.gov Their aromatic nature confers a degree of stability, yet they can also participate in various chemical transformations. pharmaguideline.com The ability of the oxazole ring to mimic peptide bonds and serve as a rigid scaffold has made it an invaluable component in the design of peptidomimetics and other complex molecular architectures. mdpi.com Synthetic chemists have developed a robust toolbox of reactions, such as the van Leusen oxazole synthesis, Robinson-Gabriel synthesis, and Bredereck reaction, to construct the oxazole core from readily available precursors like aldehydes and α-haloketones. pharmaguideline.comijpsonline.com This accessibility allows for the systematic exploration of structure-activity relationships by enabling the synthesis of diverse libraries of oxazole-containing compounds. nih.gov

The oxazole ring is a recurring structural motif in a multitude of natural products, particularly those isolated from marine organisms. mdpi.comresearchgate.net These compounds often exhibit potent biological activities, including antitumor, antibacterial, and antifungal properties. thepharmajournal.comresearchgate.net The oxazole core serves as a rigidifying element, pre-organizing appended functional groups for specific interactions with biological macromolecules. The synthesis of these complex natural products represents a significant challenge and a driving force for the development of new synthetic methodologies. pitt.edu The convergent synthesis of molecules like (-)-disorazole C1 showcases how the oxazole framework is a central component, constructed with strategic bond-forming reactions. pitt.edu

| Natural Product | Source Organism | Noted Biological Activity | Reference |

|---|---|---|---|

| Leucascandrolide A | Sponge Leucascandra caveolata | Antifungal, Cytotoxic | pitt.edu |

| (-)-Disorazole C1 | Myxobacterium Sorangium cellulosum | Antiproliferative | pitt.edu |

| Ulapualide A | Marine Sponge | Antifungal | researchgate.net |

| Hennoxazole A | Marine Sponge | Antiviral | researchgate.net |

| Almazole D | Streptomyces sp. | Anti-tuberculosis | mdpi.com |

Beyond their role as core scaffolds, oxazoles are versatile synthetic intermediates for the construction of other heterocyclic systems. pharmaguideline.com The specific arrangement of atoms in the oxazole ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as the diene component. pharmaguideline.comacs.org This reactivity provides a pathway to synthesize highly substituted pyridines and furans, which are themselves important classes of heterocyclic compounds. Furthermore, the oxazole ring can undergo cleavage and rearrangement reactions. For instance, treatment with ammonia (B1221849) can convert an oxazole into an imidazole, demonstrating the ring's utility as a synthon for other five-membered heterocycles. pharmaguideline.com The ability to functionalize the oxazole ring at its C2, C4, and C5 positions further enhances its value as a flexible intermediate for building molecular complexity. organic-chemistry.org

Supramolecular Interactions and Self-Assembly of Oxazole-Containing Molecules

The incorporation of oxazole and its reduced form, oxazoline (B21484), into larger molecules can drive supramolecular interactions and self-assembly processes. These non-covalent interactions are critical for the formation of organized, higher-order structures. Research has shown that polymers containing oxazoline side chains, such as poly(2-alkyl-2-oxazoline)s, can undergo crystallization-induced self-assembly in specific solvent systems. nih.gov This process leads to the formation of well-defined hierarchical structures. nih.gov

In a different context, bioconjugates containing an oxazoline ring, an aromatic unit, and an amino acid have been synthesized to study their supramolecular behavior. rsc.org These molecules demonstrate the ability to form stable dimers in solution, driven by non-covalent interactions. The study of these interactions relies on a combination of techniques including X-ray crystallography, NMR spectroscopy, and computational modeling. rsc.org

| System | Key Finding | Methodology | Reference |

|---|---|---|---|

| Poly(2-alkyl-2-oxazoline)s | Crystallization-induced self-assembly into hierarchical structures in ethanol-water mixtures. | Analysis of structures formed below the upper critical solution temperature. | nih.gov |

| Oxazoline-amino acid bioconjugates | Formation of stable supramolecular dimer ensembles in solution. | X-ray diffraction, NMR spectroscopy, CD spectroscopy, and DFT calculations. | rsc.org |

Development of Novel Materials Based on Oxazole Frameworks

The unique electronic and structural properties of oxazoles make them attractive components for the development of novel functional materials. rsc.orgirjmets.com Researchers are exploring the use of oxazole derivatives in fields ranging from electronics to energy storage. For instance, benzoxazole (B165842) derivatives have been identified as promising redox-active moieties for use in organic radical batteries, which offer a more sustainable alternative to traditional lithium-ion batteries. nih.gov The synthesis and electrochemical characterization of these molecules, supported by theoretical investigations, are paving the way for their integration into polymer-based batteries. nih.gov

In the realm of materials science, oxazole-containing compounds are also being investigated for their luminescent properties, suggesting potential applications in optoelectronic devices. irjmets.com The versatility of the oxazole ring allows it to be incorporated into various molecular architectures, including catalysts and specialized ligands for metal complexes, further broadening its utility in materials science. rsc.orgchemscene.com

Future Perspectives in the Rational Design and Synthesis of Complex Oxazole Compounds

The future of oxazole chemistry is geared towards the increasingly sophisticated rational design and synthesis of complex molecules with tailored properties. nih.gov Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel oxazole-based compounds by predicting their properties and biological activities. irjmets.com This in-silico approach, combined with high-throughput screening, will guide the synthesis of more potent and selective therapeutic agents. mdpi.com

A major focus remains on the development of more efficient, sustainable, and versatile synthetic methods. nih.gov This includes the use of green chemistry principles, microwave-assisted synthesis, and novel catalytic systems, such as gold-catalyzed reactions, to construct the oxazole skeleton with high atom economy. nih.govrsc.orgnih.gov The exploration of new reaction pathways, like the palladium-catalyzed decarbonylative C-H functionalization, allows for the late-stage modification of oxazole rings, providing rapid access to a diverse range of analogs. acs.org These advancements will enable chemists to build intricate molecular architectures, such as complex macrocycles and poly-heterocyclic systems, for applications in medicine, agrochemicals, and materials science. irjmets.comnih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for synthesizing 2-(4-Cyclohexylbutyryl)oxazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors (e.g., α-amino ketones or aldehydes) under acidic or basic conditions, followed by functionalization. For example:

- Cyclization : Cyclize precursors like α-benzamidoacetophenone derivatives using catalysts such as copper(II) with TBHP/I₂ to form the oxazole core .

- Substitution : Introduce substituents like sulfonyl or alkyl groups via nucleophilic substitution (e.g., using sulfonyl chlorides or alkyl halides) in the presence of a base .

Optimization involves adjusting temperature (e.g., reflux in ethanol), solvent polarity, and catalyst loading. Yields can vary significantly based on substrate electronic effects; electron-withdrawing groups on aryl rings may reduce cyclization efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring substitution patterns and cyclohexyl group integration .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .

Q. How can researchers screen the basic biological activity of this compound derivatives?

- Methodological Answer : Initial screening involves:

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .

- Enzyme Inhibition Studies : Use fluorometric or colorimetric assays (e.g., kinase inhibition) with purified enzymes to measure IC₅₀ values .

Advanced Research Questions

Q. How can computational methods like DFT and TDDFT elucidate the photophysical properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) can model excited-state intramolecular proton transfer (ESIPT) and charge transfer dynamics:

- Functional Selection : Hybrid functionals (e.g., B3LYP) are preferred for predicting vertical transition energies and emission wavelengths .

- Charge Transfer Analysis : Calculate intramolecular charge transfer (ICT) character to explain shifts in fluorescence emission (e.g., benzannulation-induced red/blue shifts) .

Example workflow: Optimize geometry at B3LYP/6-31+G(d), then compute excited states using TDDFT with solvent effects (IEFPCM model) .

Q. What strategies resolve contradictions in biological activity data across structurally similar oxazole derivatives?

- Methodological Answer : Address discrepancies via:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., sulfonyl vs. alkyl groups) and correlate changes with activity trends .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize data to positive controls (e.g., donepezil for neuroprotection) .

- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) and incubation times .

Q. How can researchers analyze the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) and DSC to:

- Identify Phase Transitions : Detect melting points and glass transitions .

- Decomposition Kinetics : Apply the Kissinger method to DSC data to calculate activation energy (Eₐ) for degradation .

For example, a sharp endothermic peak at 180–200°C may indicate melting, while exothermic peaks above 250°C suggest oxidative decomposition .

Q. What in vitro models are suitable for evaluating the enzyme inhibition mechanisms of this compound?

- Methodological Answer : Mechanistic studies require:

- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive fluorescence polarization assays .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.